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Compound of Interest

Compound Name: Z-Pro-leu-ala-nhoh

Cat. No.: B044236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Z-Pro-Leu-
Ala-NHOH with alternative matrix metalloproteinase (MMP) inhibitors. Due to the limited

availability of public quantitative data for Z-Pro-Leu-Ala-NHOH, this guide focuses on a

qualitative comparison based on its chemical structure and the known structure-activity

relationships of its class of compounds, benchmarked against well-characterized inhibitors with

extensive experimental data.

Executive Summary
Z-Pro-Leu-Ala-NHOH is a peptide hydroxamate compound designed as an inhibitor of matrix

metalloproteinases (MMPs), with a particular focus on collagenases. Its therapeutic potential

lies in diseases characterized by excessive degradation of the extracellular matrix (ECM), such

as cancer metastasis, osteoarthritis, and fibrosis. The core mechanism of action involves the

hydroxamate group chelating the active site zinc ion of MMPs, while the peptide backbone

(Pro-Leu-Ala) provides selectivity by mimicking the natural substrate of these enzymes[1].

While specific inhibitory concentration (IC50) values for Z-Pro-Leu-Ala-NHOH are not publicly

available, it is described as having moderate potency, likely in the micromolar range[1]. This

guide compares its inferred properties to broad-spectrum MMP inhibitors that have undergone

clinical investigation, such as Marimastat and Batimastat. These compounds, while potent,

faced challenges in clinical trials due to a lack of specificity, leading to off-target effects and
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limited efficacy. The development of more selective inhibitors like Z-Pro-Leu-Ala-NHOH
represents a strategic shift to mitigate these issues.

Comparative Analysis of MMP Inhibitors
The therapeutic efficacy of an MMP inhibitor is determined by its potency and selectivity. While

Z-Pro-Leu-Ala-NHOH's potency is yet to be quantitatively defined in public literature, its design

suggests a degree of selectivity toward collagenases. In contrast, early-generation inhibitors

like Marimastat and Batimastat exhibit broad-spectrum activity.

Inhibitor
Chemical
Class

Target Profile Potency (IC50) Clinical Status

Z-Pro-Leu-Ala-

NHOH

Peptide

Hydroxamate

Predicted

selective for

collagenases

Not publicly

available

(predicted µM

range)[1]

Research/Preclin

ical

Marimastat (BB-

2516)
Hydroxamate

Broad-spectrum

MMP inhibitor

MMP-1: 5 nM,

MMP-2: 6 nM,

MMP-7: 13 nM,

MMP-9: 3 nM,

MMP-14: 9 nM[2]

Failed Phase III

trials

Batimastat (BB-

94)
Hydroxamate

Broad-spectrum

MMP inhibitor

MMP-1: 3 nM,

MMP-2: 4 nM,

MMP-3: 20 nM,

MMP-7: 6 nM,

MMP-9: 4 nM[3]

[4][5]

Preclinical/Phase

I (limited by poor

solubility)

Mechanism of Action and Signaling Pathways
MMPs are key enzymes in the degradation of the extracellular matrix, a process crucial for

tissue remodeling, cell migration, and angiogenesis. In pathological conditions, the

overexpression of MMPs can drive disease progression. Z-Pro-Leu-Ala-NHOH, as a

collagenase inhibitor, is expected to interfere with these processes.
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The primary signaling pathway influenced by collagenase activity is the degradation of the

collagen framework of the ECM. This degradation can release signaling molecules and create

pathways for cell migration. By inhibiting collagenases, Z-Pro-Leu-Ala-NHOH can theoretically

modulate downstream signaling events that are dependent on the integrity of the ECM.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b044236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell

Extracellular Matrix

Growth Factors
(e.g., TGF-β)

Receptor

binds

Intracellular
Signaling Cascade

activates

↑ Gene Expression
(Pro-MMPs)

induces

Pro-MMP
(inactive)

produces

Active MMP
(e.g., Collagenase)

Activation

Collagen

degrades

Degraded Collagen
Fragments

Z-Pro-Leu-Ala-NHOH

inhibits

Start
Prepare Reagents
(Buffer, Enzyme,

Substrate, Inhibitor)

Add Buffer, Inhibitor,
and Enzyme to
96-well Plate

Incubate
(15 min, 37°C)

Add Fluorogenic
Substrate

Measure Fluorescence
(Kinetic Read)

Analyze Data
(Calculate IC50) End

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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